Diethylammonium nitrate
Description
Genesis and Evolution of Diethylammonium (B1227033) Nitrate (B79036) Research
The study of simple alkylammonium nitrate salts dates back to the early 20th century, with ethylammonium (B1618946) nitrate being famously reported by Paul Walden in 1914 as one of the first room-temperature ionic liquids. researchgate.net However, focused research on diethylammonium nitrate (DEAN) is a more contemporary development, driven by the expanding field of ionic liquids. The synthesis of DEAN is a straightforward acid-base reaction. A typical laboratory synthesis involves the dropwise addition of aqueous nitric acid to neat diethylamine (B46881), often cooled to low temperatures (−78 °C) to manage the exothermic reaction. acs.org Following the reaction, water and any excess diethylamine are removed, yielding the final product, which is often a pale yellow, hygroscopic powder. acs.org
Early investigations into related systems, such as the ternary system of cesium nitrate-water-diethylamine, explored phase equilibria and critical phenomena, providing foundational data on the interactions between diethylamine, water, and nitrate salts. researchgate.net More recently, research has evolved to scrutinize the specific properties of pure DEAN, particularly its behavior as a protic ionic liquid and its potential applications in various fields of chemistry. acs.orgrsc.org
This compound as a Prototypical System in Protic Ionic Liquid Studies
This compound is frequently identified as a prototypical protic ionic liquid (PIL). acs.org PILs are a subclass of ionic liquids formed by the proton transfer from a Brønsted acid to a Brønsted base. They are distinguished by the presence of a readily transferable proton on the cation, which facilitates the formation of extensive hydrogen-bonding networks. acs.orgacs.orgnih.gov
The significance of DEAN in this context lies in its relatively simple structure, which allows for detailed investigation of the fundamental interactions that govern the properties of all PILs. Research has focused heavily on the hydrogen-bonding motifs between the diethylammonium cation ([Et2NH2]+) and the nitrate anion ([NO3]−). acs.orgnih.gov The N-H group on the cation acts as a hydrogen-bond donor, while the oxygen atoms of the nitrate anion are hydrogen-bond acceptors. acs.org These "doubly ionic" hydrogen bonds, occurring between a cation and an anion, are a key feature of protic ILs and are significantly stronger than those involving neutral molecules. acs.org
Studies have employed a combination of advanced spectroscopic techniques—including infrared (IR), Raman, and inelastic neutron scattering (INS)—along with computational modeling to identify unambiguous spectroscopic signatures of these hydrogen-bonding interactions. acs.orgnih.govnih.gov This fundamental understanding is a necessary first step toward tailoring the physicochemical properties of PILs for specific applications by modifying their hydrogen-bond networks. nih.gov
Broad Research Themes and Interdisciplinary Significance within Chemical Sciences
Research on this compound spans several key themes, highlighting its interdisciplinary importance.
Structural and Spectroscopic Characterization: A primary research area involves the detailed characterization of DEAN's solid-state structure. Low-temperature single-crystal X-ray diffraction (SXRD) has revealed an orthorhombic crystal structure with the Pmmn space group. acs.orgresearchgate.net These studies show how the diethylammonium and nitrate ions are arranged in the crystal lattice, forming layers stabilized by both hydrogen bonds and weaker van der Waals interactions. researchgate.net Spectroscopic analyses provide further insight into the dynamics of the molecule, identifying distinct vibrational modes related to N-H···O interactions and the conformational flexibility of the ethyl chains. acs.orgnih.gov
Thermophysical Properties and Phase Behavior: The thermal properties of DEAN have been a subject of investigation. Differential scanning calorimetry (DSC) has identified a solid-solid phase transition at approximately 55-60°C and a melting transition at 101°C. acs.org The thermophysical properties, such as density, viscosity, and electrical conductivity, have been studied, often in comparison with other alkylammonium nitrate PILs like ethylammonium nitrate and triethylammonium (B8662869) nitrate. researchgate.netfigshare.com These studies show how properties deviate from ideal behavior based on the number of hydrogen bond donors and the size of the alkyl chains on the cation. figshare.com
Applications in Materials Science: DEAN has been explored as a functional component in materials science. One notable application is its use as a conductive filler in the development of anhydrous proton exchange membranes. rsc.orgrsc.org These membranes, often based on a polymer matrix like poly(vinyl alcohol) (PVA), are crucial for proton exchange membrane fuel cells (PEMFCs) that operate at temperatures above 80-100°C. rsc.orgrsc.org The introduction of DEAN into the polymer creates efficient pathways for proton conduction, even in the absence of water. rsc.org
Atmospheric Chemistry: The formation of this compound is also relevant in the context of atmospheric chemistry. Studies have shown that gas-phase reactions between atmospheric diethylamine (a common aliphatic amine) and nitric acid can lead to the formation of this compound aerosol particles. copernicus.org Theoretical calculations suggest that the equilibrium constant for this reaction is favorable for its formation in the atmosphere, contributing to secondary aerosol formation. copernicus.orgscispace.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C4H12N2O3 | ontosight.ainih.gov |
| Molecular Weight | 136.15 g/mol | nih.govchemsrc.com |
| Melting Point | 101 °C | acs.org |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
Table 2: Crystallographic and Thermal Analysis Data for this compound
| Parameter | Value | Source(s) |
| Crystal System | Orthorhombic | acs.orgresearchgate.net |
| Space Group | Pmmn | acs.orgresearchgate.net |
| Cell Constants (at 120 K) | a = 7.728 Å, b = 8.169 Å, c = 11.218 Å | acs.orgresearchgate.net |
| Cell Constants (at 298 K) | a = 7.904 Å, b = 8.243 Å, c = 11.355 Å | acs.orgresearchgate.net |
| Solid-Solid Phase Transition | ~60 °C | acs.org |
| Enthalpy of Phase Transition | 7.8 kJ/mol | acs.org |
| Melting Transition | 101 °C | acs.org |
| Enthalpy of Melting | 6.7 kJ/mol | acs.org |
Structure
2D Structure
Properties
CAS No. |
27096-30-6 |
|---|---|
Molecular Formula |
C4H12N2O3 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
N-ethylethanamine;nitric acid |
InChI |
InChI=1S/C4H11N.HNO3/c1-3-5-4-2;2-1(3)4/h5H,3-4H2,1-2H3;(H,2,3,4) |
InChI Key |
QDDJFNCPALBLEO-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Advanced Methodologies for Characterizing Diethylammonium Nitrate Systems
Spectroscopic Analysis Techniques for Structural and Dynamic Insights
Spectroscopic techniques are pivotal in elucidating the intricate molecular interactions and dynamics within diethylammonium (B1227033) nitrate (B79036). These methods provide a window into the vibrational, electronic, and dynamic properties of the constituent ions, offering a comprehensive understanding of the material's structure and behavior.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Hydrogen Bond Signatures
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the molecular structure of diethylammonium nitrate and, crucially, for characterizing the hydrogen bonds that define its properties. These techniques probe the vibrational modes of molecules, which are sensitive to the local chemical environment, bond strength, and intermolecular interactions.
In this compound, the most significant interactions are the hydrogen bonds (H-bonds) between the ammonium (B1175870) group (N-H) of the diethylammonium cation and the oxygen atoms of the nitrate anion. The formation of these N-H···O bonds induces noticeable changes in the vibrational spectra. A key signature of H-bond formation is the red shift (a shift to lower frequency) of the N-H stretching vibrations, which is accompanied by a significant increase in the absorption intensity of the corresponding IR band. For instance, the symmetric and antisymmetric ν(N–H) stretching modes appear as a broad, intense feature in the IR spectrum, indicative of strong hydrogen bonding.
The nitrate anion (NO₃⁻) vibrations are also sensitive to the H-bonding environment. In its free, unperturbed state, the nitrate ion possesses D₃h symmetry. However, in the solid state of this compound, interaction with the cation lowers this symmetry, leading to the splitting of degenerate vibrational modes and the appearance of new bands in the IR spectrum. For example, the asymmetric stretching mode, ν_asymm(NO₃⁻), is observed around 1350 cm⁻¹. Deuteration of the ammonium group causes a slight red shift in this nitrate mode, confirming the coupling between the cation and anion through the hydrogen bond.
Complementary information is provided by Raman spectroscopy. While the intense N-H stretching modes dominate the IR spectrum, other vibrations, such as those involving the skeletal framework, are more prominent in the Raman spectrum. By combining data from both techniques, a comprehensive vibrational assignment can be achieved.
Table 1: Selected Vibrational Modes in this compound and Their Significance in Hydrogen Bond Analysis.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique | Significance |
|---|---|---|---|
| ν(N–H) stretch | ~3200 - 2800 | IR | Broadening and red-shift are classic indicators of strong N-H···O hydrogen bonding. researchgate.net |
| δ(NH···O) in-plane bend | ~1600 | IR, INS | Directly involves the H-bond; shows a pronounced isotopic shift upon deuteration. aip.org |
| ν_asymm(NO₃⁻) stretch | ~1350 | IR, Raman | Frequency is sensitive to the local symmetry and strength of interaction with the cation. researchgate.net |
| ρ(NH₂) rock | ~920 | INS | Sensitive probe of hydrogen dynamics within the H-bond. aip.org |
Inelastic Neutron Scattering (INS) for Investigating Hydrogen Dynamics and Conformational Freedom
Inelastic Neutron Scattering (INS) is uniquely suited for studying the dynamics of hydrogen atoms due to the high incoherent scattering cross-section of the hydrogen nucleus. aip.org Unlike optical spectroscopies (IR and Raman), INS has no selection rules, meaning all vibrational modes are potentially observable. researchgate.net This makes it an invaluable tool for probing the full range of motions in this compound, particularly low-frequency modes and those involving hydrogen.
INS studies on this compound provide deep insights into the dynamics of the N-H···O hydrogen bonds. Modes such as the in-plane bending δ(NH···O) at approximately 1600 cm⁻¹ and the rocking ρ(NH₂) vibrations around 920 cm⁻¹ are clearly identified. aip.org The assignment of these modes is often confirmed by studying a deuterated analogue; the significant mass difference between hydrogen and deuterium (B1214612) leads to large, predictable shifts in the vibrational frequencies, which aids in unambiguous identification. aip.org
Furthermore, INS is highly sensitive to the low-energy vibrations that correspond to collective motions and the conformational dynamics of the ethyl chains of the cation. researchgate.netaip.org These motions, which occur in the terahertz frequency range (below 1000 cm⁻¹), are related to the flexibility and conformational freedom of the alkyl groups. researchgate.netaip.org Understanding these dynamics is crucial as they influence the physical properties of the material. The comprehensive picture of hydrogen dynamics afforded by INS complements the information from vibrational spectroscopy, providing a complete map of molecular motion. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Solvation Environments
While specific XPS and XAS studies on this compound are not widely reported, the application of these techniques to related ionic liquids and nitrate salts establishes their powerful capability for probing electronic structure and local coordination.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons, providing information on the elemental composition and chemical state of atoms. carleton.edu For this compound, XPS would be used to analyze the N 1s and O 1s core levels. The N 1s spectrum would be expected to show two distinct peaks corresponding to the different chemical environments of the nitrogen atoms: one for the ammonium nitrogen in the diethylammonium cation (-NH₂⁺-) and another at a higher binding energy for the nitrogen in the nitrate anion (NO₃⁻). nih.gov The binding energy of the cationic nitrogen would be anticipated in the range of 401-402 eV, while the nitrate nitrogen typically appears at higher energies, around 404-405 eV, due to its higher oxidation state. nih.govresearchgate.net Small shifts in these binding energies can provide information about the inter-ionic interactions. nih.gov
X-ray Absorption Spectroscopy (XAS) probes the electronic structure by exciting a core electron to unoccupied states. aip.org By tuning the X-ray energy to the nitrogen or oxygen K-edge, one can obtain a detailed picture of the unoccupied molecular orbitals and the local atomic environment. aip.orgresearchgate.net The N K-edge XAS spectrum of the nitrate anion is characterized by two main features: a sharp, intense peak corresponding to the 1s→π* transition, and a broader set of features at higher energies corresponding to 1s→σ* transitions. aip.orgresearchgate.netrsc.org The precise energy and shape of these features are sensitive to the anion's solvation shell and its interaction with the surrounding cations through hydrogen bonding. rsc.org Analysis of the XAS spectra, often supported by theoretical calculations, can thus reveal details about the coordination and solvation environment of the nitrate ion within the this compound system. aip.orgresearchgate.net
Diffraction-Based Structural Elucidation of this compound Phases
Diffraction techniques are the definitive methods for determining the three-dimensional arrangement of atoms in crystalline solids. By analyzing the pattern of scattered X-rays, precise information on crystal structure, bond lengths, and bond angles can be obtained.
Single Crystal X-ray Diffraction (SXRD) for Solid-State Crystal Structure Determination
Single Crystal X-ray Diffraction (SXRD) is the gold standard for determining the atomic structure of crystalline materials with high precision. scispace.com The technique involves irradiating a single crystal with monochromatic X-rays and measuring the positions and intensities of the diffracted beams. researchgate.net
An SXRD study of this compound performed at 120 K provided a detailed picture of its solid-state structure. aip.org The analysis revealed the precise arrangement of the diethylammonium cations and nitrate anions and confirmed the central role of hydrogen bonding in the crystal packing. The N-H···O hydrogen bonds link the ions into an extended network. The crystallographic data provides exact measurements of the N-H···O bond lengths and angles, quantifying the geometry of these crucial interactions. This structural information is fundamental, serving as a basis for interpreting spectroscopic data and for computational modeling of the system. aip.org
Table 2: Crystallographic Data for this compound at 120 K. aip.org
| Parameter | Value |
|---|---|
| Chemical Formula | C₄H₁₂N₂O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.7691(4) |
| b (Å) | 8.6360(3) |
| c (Å) | 8.6946(3) |
| β (°) | 105.741(4) |
| Volume (ų) | 704.91(5) |
Powder X-ray Diffraction (PXRD) for Phase Identification and Temperature-Dependent Structural Evolution
Powder X-ray Diffraction (PXRD) is a versatile technique used to identify crystalline phases and to study structural changes as a function of external conditions like temperature. rigaku.com Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.
For this compound, PXRD is used to confirm the bulk phase purity of synthesized samples, matching the experimental diffraction pattern to one calculated from the single-crystal structure. aip.org More advanced applications involve temperature-dependent PXRD, which is an ideal tool for monitoring solid-solid phase transformations. mdpi.com As the temperature of the sample is changed, the diffraction pattern is recorded continuously or at discrete intervals. mdpi.com A phase transition is indicated by an abrupt change in the diffraction pattern, such as the appearance or disappearance of peaks, or significant shifts in peak positions. mdpi.com Analysis of these patterns at different temperatures allows for the determination of the crystal structures of the different phases and the transition temperatures between them. This methodology also provides information on how the unit cell parameters evolve with temperature (thermal expansion). Although specific temperature-dependent PXRD studies on this compound are not detailed in the available literature, this technique is standard for characterizing the thermal behavior of related materials like ammonium nitrate, which is known to have multiple temperature-dependent crystalline phases. researchgate.netmdpi.com
Thermal Analysis Techniques for Phase Behavior Investigation
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound, these methods are indispensable for mapping its phase behavior and assessing its stability.
Differential Scanning Calorimetry (DSC) is a primary thermoanalytical technique used to observe the heat flow associated with material transitions as a function of temperature. ehu.es By precisely measuring the energy absorbed or released by a sample during heating or cooling, DSC can identify phase transitions such as melting and solid-solid transitions.
In the study of this compound, DSC analysis has revealed distinct thermal events. Research has identified a solid-solid phase transition occurring at 60 °C, which is characterized by an enthalpy change of 7.8 kJ/mol. Furthermore, the melting transition of this compound has been observed at 101 °C, with an associated enthalpy of 6.7 kJ/mol. researchgate.net These findings are critical for defining the operational temperature ranges for DEAN in various applications.
| Thermal Event | Transition Temperature (°C) | Enthalpy (kJ/mol) |
|---|---|---|
| Solid-Solid Phase Transition | 60 | 7.8 |
| Melting Transition | 101 | 6.7 |
Thermogravimetric Analysis (TGA) is a method that measures the change in mass of a sample over time as the temperature changes. rsc.org This technique is particularly valuable for determining the thermal stability of a compound, as mass loss typically indicates decomposition or evaporation. fuam.esmdpi.com The temperature at which mass loss begins, known as the onset temperature, is a key indicator of the material's thermal stability. fuam.es
For this compound, TGA studies provide crucial information about the stability of its chemical bonds under thermal stress. In analyses performed under a nitrogen atmosphere with a heating rate of 10 °C/min, the decomposition temperature (Td) for DEAN, defined as the initial temperature at which weight loss begins, is observed to be approximately 90 °C. mdpi.com The TGA profile for this compound indicates a one-step decomposition process. mdpi.com This thermal stability is intrinsically linked to the bond strength between the heteroatoms (nitrogen) and the carbon and hydrogen atoms within the diethylammonium cation. mdpi.com
| Compound | Analysis Conditions | Initial Decomposition Temperature (Td) | Decomposition Profile |
|---|---|---|---|
| This compound (NDEA) | 10 °C/min heating rate in N₂ atmosphere | ~90 °C | One-step |
Advanced Microscopy and Interfacial Characterization Methods
Beyond thermal analysis, advanced microscopy and surface science techniques are employed to investigate the microstructure and interfacial properties of this compound systems.
Scanning Electron Microscopy (SEM) has been utilized to investigate the microstructure of polymer membranes that incorporate this compound as a conductive filler. rsc.org SEM imaging allows for the high-resolution visualization of surface topography and cross-sectional morphology, providing insights into how DEAN is distributed within a matrix. rsc.org
Atomic Force Microscopy (AFM) is another powerful tool that has been applied to study ionic liquid systems, including those involving this compound. researchgate.net AFM can be used to perform force measurements at interfaces, yielding information about the multilayered morphology and near-surface structure of ionic liquids on substrates like gold. researchgate.net
Specific interfacial properties, such as surface tension, have also been directly measured for this compound. Studies have reported the measurement of its surface tension over a temperature range from 293.16 K to 350.89 K (20.01 °C to 77.74 °C). fuam.es Furthermore, the dissociation equilibrium constant for this compound has been a subject of study, as this property is crucial for understanding its potential for atmospheric aerosol formation. copernicus.org
Theoretical and Computational Investigations of Diethylammonium Nitrate
Quantum Chemical Calculations (Ab Initio and Density Functional Theory)
Quantum chemical calculations, including both ab initio and density functional theory (DFT) methods, provide fundamental insights into the molecular properties of diethylammonium (B1227033) nitrate (B79036). These computational approaches are essential for understanding its electronic structure, vibrational behavior, and the nature of the interactions between the diethylammonium cation and the nitrate anion.
Electronic Structure and Bonding Analysis of Diethylammonium Nitrate
Theoretical studies have elucidated the electronic structure and bonding characteristics of this compound, primarily focusing on the interplay of electrostatic forces and hydrogen bonding. In the solid state, this compound crystallizes in an orthorhombic structure with the Pmmn space group. This arrangement facilitates the formation of a comprehensive hydrogen-bonded network where all hydrogen bond donors and acceptors are occupied. acs.orgnih.gov
The interaction between the diethylammonium cation ([Et₂NH₂]⁺) and the nitrate anion (NO₃⁻) significantly influences the electronic properties of the constituent ions. The symmetry of the nitrate anion is reduced from D₃h in its isolated state to C₂h within the crystal lattice. This symmetry reduction is a direct consequence of the strong hydrogen bonding interactions with the cation, leading to a distortion of the anion's geometry. Specifically, the N-O bonds involved in stronger hydrogen bonds are elongated compared to the one with weaker interactions. nih.gov
Analysis of the non-covalent interactions (NCI) and Hirshfeld surfaces has confirmed the presence of well-defined hydrogen bonds between the N-H group of the cation and the oxygen atoms of the anion. acs.org The primary intermolecular contacts are of the N-H···O type. A semiquantitative analysis of these interactions highlights the significant role of dispersion forces in stabilizing the staggered conformation of the cation within the densely packed crystal structure. acs.org
Prediction of Vibrational Spectra and Conformational Energetics of this compound and its Aggregates
Computational methods have been instrumental in assigning and interpreting the vibrational spectra of this compound, obtained through infrared (IR), Raman, and inelastic neutron scattering (INS) spectroscopy. nih.gov Theoretical calculations, often at the DFT level, can predict the vibrational frequencies and normal modes of the molecule, which are then compared with experimental data to provide a detailed assignment of the observed spectral features. nih.gov
Distinct vibrational modes associated with the N-H···O dynamics, which are characteristic of the hydrogen bonding between the cation and anion, have been identified through this combined experimental and computational approach. nih.gov The lowering of the nitrate anion's symmetry in the solid state from D₃h to C₂h results in an increase in the number of IR-active bands from three to six, although not all are distinctly observable due to low intensity and spectral congestion. nih.gov
While comprehensive studies on the conformational energetics of isolated this compound ion pairs and their aggregates are not extensively detailed in the provided search results, such investigations are critical for understanding the molecule's flexibility and the relative stability of different conformers. Potential energy surface scans, typically performed using DFT, would reveal the energy landscape associated with the rotation around single bonds, such as the C-N and C-C bonds in the diethylammonium cation. This would allow for the identification of the most stable conformers and the energy barriers between them. For aggregates, these calculations would shed light on the preferred orientations and strengths of interaction in dimers, trimers, and larger clusters.
Intermolecular Interaction Energy Decomposition (Coulombic, Dispersion, Exchange-Repulsion, Polarization, Charge Transfer)
A detailed understanding of the forces governing the interaction between the diethylammonium cation and the nitrate anion can be achieved through intermolecular interaction energy decomposition analysis. Methods such as Symmetry-Adapted Perturbation Theory (SAPT) are powerful tools for this purpose, as they partition the total interaction energy into physically meaningful components: electrostatics (Coulombic), exchange-repulsion, induction (polarization and charge transfer), and dispersion.
While a specific SAPT analysis for this compound is not available in the provided search results, a semiquantitative analysis of its intermolecular interactions has highlighted the importance of dispersion forces in stabilizing the crystal structure. acs.org For similar protic ionic liquids, such as ethylammonium (B1618946) nitrate, energy decomposition analyses have shown significant contributions from polarization and charge transfer effects, in addition to the expected Coulombic, dispersion, and exchange repulsion interactions. nih.gov
A typical energy decomposition analysis for this compound would likely reveal the following:
Coulombic (Electrostatic) Interaction: A strong attractive force due to the interaction between the positive charge of the diethylammonium cation and the negative charge of the nitrate anion.
Dispersion: A significant attractive component arising from the correlated fluctuations of electron clouds in the interacting ions.
Exchange-Repulsion: A short-range repulsive term that prevents the collapse of the ions into each other, originating from the Pauli exclusion principle.
Polarization: An attractive interaction resulting from the distortion of the electron cloud of one ion in the electric field of the other.
Charge Transfer: A contribution from the transfer of electron density from the occupied orbitals of one ion to the unoccupied orbitals of the other, often considered a component of the induction energy.
Quantitative data from such an analysis would provide a precise picture of the nature and strength of the bonding in this compound.
Molecular Dynamics (MD) Simulations of this compound Systems
Molecular dynamics simulations are a powerful computational technique for studying the behavior of molecules and materials at the atomic level over time. For this compound, MD simulations can provide valuable insights into its properties in the liquid state, including its structure, dynamics, and the nature of intermolecular interactions in solution.
Simulation of Liquid-State Structure and Dynamics
MD simulations of this compound have been performed to understand its behavior at different temperatures. These simulations have revealed a high propensity for the nitrate ions to become disordered at elevated temperatures. This disorder is accompanied by conformational changes within the alkyl chains of the diethylammonium cation, providing a microscopic view of the local structure in the high-temperature, conformationally disordered phase. acs.orgnih.gov
While detailed radial distribution functions (RDFs) specifically for liquid this compound are not provided in the search results, these are a standard output of MD simulations and are crucial for describing the liquid structure. RDFs would provide information on the average distance and coordination numbers between different pairs of atoms, such as the nitrogen of the cation and the oxygen of the anion (N-O RDF), which would reveal the extent of ion pairing and the structure of the first solvation shell. Similarly, RDFs between different parts of the diethylammonium cations would describe the packing and organization of the nonpolar alkyl groups.
The dynamics of the liquid would be characterized by calculating properties such as the mean square displacement (MSD) of the ions, from which diffusion coefficients can be derived. The velocity autocorrelation function can be used to study the vibrational and librational motions of the ions.
Investigation of Ion Pairing and Hydrogen Bond Networks in this compound Solutions
In the liquid state and in solution, the interactions between the diethylammonium cation and the nitrate anion are dynamic, involving the continuous formation and breaking of ion pairs and hydrogen bonds. MD simulations are well-suited to investigate these phenomena.
The simulations can be used to analyze the extent and lifetime of ion pairs. An ion pair can be defined based on a distance criterion, for example, the distance between the nitrogen atom of the cation and the nitrogen atom of the anion. By tracking the number and duration of these ion pairs throughout the simulation, one can gain a quantitative understanding of the degree of association in the liquid.
Estimation of Dissociation Equilibrium Constants and Related Thermodynamic Parameters
The dissociation of this compound (DEAN) in aqueous solution is a critical parameter for understanding its behavior and reactivity. The equilibrium for the solid salt dissolving and dissociating into its constituent ions in an aqueous solution can be represented as:
(DEA⁺)NO₃⁻(s) ⇌ DEA⁺(aq) + NO₃⁻(aq)
The activity product, K_s, is defined in molality-based units. Theoretical estimations of the dissociation equilibrium constant and associated thermodynamic parameters can be derived by fitting experimental solubility data to thermodynamic equations.
One such analysis involves fitting the natural logarithm of the solubility product (ln(K_s)) to an equation that accounts for its temperature dependence, involving the standard enthalpy change (ΔH°) and the standard heat capacity change (ΔC_p°) at a reference temperature (T_r), typically 298.15 K.
Based on fitting experimental data, several sets of thermodynamic parameters have been estimated. A fit including the heat capacity term yielded the following parameters:
ln(K_s(T_r)) : 2.655 ± 0.045
ΔH°(T_r) : 28.41 ± 1.4 kJ mol⁻¹
ΔC_p°(T_r) : -320 ± 119 J mol⁻¹ K⁻¹
However, the uncertainty in the ΔC_p° value is notably large. uea.ac.uk Alternative fits have been performed to address this. When the ΔC_p° term is assumed to be zero due to the limited temperature range of the data, the fit provides slightly different values. uea.ac.uk Another approach involves fixing the ΔC_p° value to that of a similar, well-studied salt like ammonium (B1175870) nitrate (-101.2 J mol⁻¹ K⁻¹). uea.ac.uk
The results from these different fitting approaches provide a range of values that can be used in thermodynamic models. uea.ac.uk The agreement between these fits, within their respective uncertainties, suggests a consistent estimation of the primary thermodynamic parameters. uea.ac.uk
| Fitting Condition | ln(K_s(T_r)) | ΔH°(T_r) (kJ mol⁻¹) | ΔC_p°(T_r) (J mol⁻¹ K⁻¹) | Source |
|---|---|---|---|---|
| Full Fit | 2.655 ± 0.045 | 28.41 ± 1.4 | -320 ± 119 | uea.ac.uk |
| ΔC_p° Fixed to 0 | 2.598 ± 0.030 | 28.13 ± 1.3 | 0 (fixed) | uea.ac.uk |
| ΔC_p° Fixed to NH₄NO₃ value | 2.595 ± 0.039 | 30.07 ± 1.3 | -101.2 (fixed) | uea.ac.uk |
Advanced Computational Modeling Approaches
Ab initio molecular dynamics (AIMD) is a powerful computational method that simulates the movement of atoms in a system over time, where the forces between atoms are calculated "from first principles" using quantum mechanical methods. uni-muenchen.de This approach avoids the need for empirical force fields, making it particularly useful for studying systems where complex electronic interactions, such as hydrogen bonding and charge transfer, are dominant.
In the context of this compound, AIMD simulations could provide detailed insights into:
Liquid Structure: The spatial arrangement of diethylammonium cations and nitrate anions, including radial distribution functions to describe ion pairing and solvation shells.
Hydrogen Bonding Network: The dynamics of the hydrogen bonds between the ammonium group of the cation and the oxygen atoms of the anion. Studies on similar protic ionic liquids like monomethylammonium nitrate have used AIMD to quantify the average number of hydrogen bonds and describe the fluctuating nature of this network. researchgate.net
Ion Dynamics: The translational and rotational motion of the ions. AIMD can be used to investigate phenomena such as ions rattling within "cages" formed by their neighbors and the characteristic timescale for the escape from these cages. researchgate.net
Vibrational Spectra: The calculation of vibrational frequencies from the atomic trajectories, which can be compared with experimental spectroscopic data to validate the simulation model.
For example, Car-Parrinello molecular dynamics, a specific implementation of AIMD, has been successfully applied to study the dynamics of monomethylammonium nitrate. researchgate.net Similarly, AIMD has been used to investigate phase transitions and structural properties of ammonium nitrate under various pressure and temperature conditions, demonstrating the method's capability to explore complex condensed-phase behavior. researchgate.net
Coupled cluster (CC) theory is a high-accuracy, post-Hartree-Fock quantum chemistry method used to solve the Schrödinger equation. wikipedia.org It is widely regarded as the "gold standard" for calculating the electronic structure of small to medium-sized molecules because it systematically includes electron correlation effects, which are crucial for accurate energy predictions. aps.orgyoutube.com The most common variant, CCSD(T), includes single and double excitations iteratively and triple excitations perturbatively, often yielding results that are very close to the exact solution for a given basis set. aps.org
For this compound, CC theory can be used to:
Calculate Accurate Interaction Energies: Determine the precise binding energy between the diethylammonium cation and the nitrate anion in the gas phase. This provides a benchmark value for calibrating more computationally efficient methods like density functional theory (DFT) or classical force fields.
Investigate Ion Clusters: Compute the energetics of small clusters, such as [(DEAN)₂] or [(DEAN)₃], to understand the cooperative effects of hydrogen bonding and ionic interactions.
The high computational cost of CC methods, which scales steeply with the number of electrons and basis functions, generally limits their direct application to large systems or condensed-phase simulations. aps.org To bridge this gap, CC can be combined with methods like the Effective Fragment Potential (EFP). The EFP method is a sophisticated model where surrounding molecules (e.g., solvent or other ion pairs) are represented by a potential derived from first-principles calculations, capturing electrostatic, polarization, dispersion, and exchange-repulsion effects without explicitly treating their electronic structure.
An integrated CC/EFP approach would allow for a highly accurate quantum mechanical description of a central this compound ion pair while treating the surrounding environment at a lower, but still accurate, computational level. This hybrid method is ideal for studying the properties of an ion pair embedded in its own liquid, providing benchmark data on how the condensed phase modifies its intrinsic properties.
Application of Integrated Computational Tools and Supercomputing Infrastructure in this compound Research
The advanced computational methods described above, particularly ab initio molecular dynamics and coupled cluster theory, are computationally intensive and necessitate the use of high-performance computing (HPC) and supercomputing infrastructure.
Ab Initio Molecular Dynamics: AIMD simulations require the repeated calculation of electronic structure for a large number of atoms at each time step of the simulation. uni-muenchen.de A typical simulation might involve hundreds of atoms and tens of thousands of time steps to capture relevant dynamic processes. This computational workload is only feasible on massively parallel supercomputers, which can distribute the calculations across hundreds or thousands of processor cores. Furthermore, modern approaches leverage the parallel architecture of graphics processing units (GPUs) to significantly accelerate the most time-consuming parts of the quantum chemical calculations. uni-muenchen.de
Coupled Cluster Theory: The computational cost of CCSD(T) calculations scales approximately as the seventh power of the number of basis functions (N⁷). aps.org This steep scaling means that even for a single this compound ion pair, a high-quality calculation requires substantial computational resources. Studying larger clusters or performing geometry optimizations at this level of theory is exclusively the domain of supercomputers.
Integrated computational tools and platforms are essential for streamlining research on complex systems like this compound. These platforms might combine:
Quantum Chemistry Packages: For high-accuracy benchmark calculations on small clusters (using methods like CC theory).
Molecular Dynamics Engines: For performing large-scale AIMD or classical MD simulations.
Data Analysis and Visualization Software: To process the large datasets generated by simulations and extract meaningful chemical and physical insights.
Workflow Management Systems: To automate multi-step computational protocols, such as generating parameters for a classical force field from a series of quantum mechanical calculations.
The use of supercomputing infrastructure is therefore not merely an accelerator but a fundamental enabler for the theoretical and computational investigation of this compound, allowing researchers to build accurate, predictive models from the molecular level upwards.
Fundamental Research on Intermolecular Interactions and Hydrogen Bonding in Diethylammonium Nitrate
Elucidation of Cation-Anion Hydrogen Bonding Motifs in Diethylammonium (B1227033) Nitrate (B79036)
The primary hydrogen bonding interaction in diethylammonium nitrate is the "doubly ionic" hydrogen bond, which occurs between the diethylammonium ([Et2NH2]+) cation and the nitrate ([NO3]-) anion. nih.govacs.org These interactions are inherently stronger than those involving neutral species. nih.govacs.orgresearchgate.net
Crystallographic studies using Single-Crystal X-ray Diffraction (SXRD) have provided precise details of the solid-state structure of DEAN. nih.govacs.org The compound crystallizes in an orthorhombic system (Pmmn space group), where the diethylammonium and nitrate ions are aligned in a way that facilitates the formation of an extensive hydrogen-bonded network. nih.govacs.org
The interaction between the N-H group of the cation and the oxygen atoms of the anion is characterized by specific geometric parameters. A stronger, moderately powerful ionic hydrogen bond is identified with an N···O distance of 2.867 Å. A second, weaker interaction is also present, with a much longer N···O distance of 3.151 Å. nih.govacs.org This anisotropic interaction environment significantly perturbs the nitrate anion. The symmetry of the isolated [NO3]- anion, which is D3h, is lowered to C2h within the crystal lattice. This symmetry reduction is a direct consequence of the hydrogen bonding, causing a differentiation in the N-O bond lengths of the anion. The two N-O bonds involved in the stronger hydrogen-bonding interactions are elongated (1.250 Å) compared to the one involved in the weaker interaction (1.240 Å). nih.govacs.org
Table 1: Hydrogen Bond Geometric Parameters in Solid this compound
| Interaction | N···O Distance (Å) | N-O Bond Distance (Å) | Classification |
|---|---|---|---|
| Stronger H-bond | 2.867 | 1.250 | Moderate Strength Ionic H-bond |
| Waker Interaction | 3.151 | 1.240 | Weak Interaction |
Impact of Conformational Degrees of Freedom of the Diethylammonium Cation on Interionic Interactions
The diethylammonium cation is not a rigid entity; its ethyl chains possess conformational flexibility. These internal motions, including torsional and bending modes of the alkyl chains, are a ubiquitous feature of ionic liquids and have a tangible impact on the interionic interactions. nih.govnih.govacs.org
High-resolution, broadband Inelastic Neutron Scattering (INS) experiments have been particularly insightful in this area. nih.govnih.gov INS data for this compound highlight the importance of these conformational degrees of freedom. nih.govnih.gov The dynamics of the alkyl chains can modulate the strength and geometry of the N-H···O hydrogen bonds. For instance, torsional motions of the ethyl groups can alter the steric environment around the N-H donor sites, potentially influencing the accessibility of the nitrate anions and the stability of the resulting hydrogen-bonded motifs. A comprehensive understanding of these low-energy vibrational excitations is a necessary first step toward the goal of tailoring hydrogen-bonding networks to achieve desired material properties. nih.govnih.gov
Correlation Between Hydrogen Bonding Strength and Spectroscopic Signatures in this compound
The strength and dynamics of hydrogen bonds in this compound are directly reflected in its vibrational spectra, providing unambiguous spectroscopic signatures. nih.govnih.gov Techniques such as Infrared (IR), Raman, and Inelastic Neutron Scattering (INS) spectroscopy, when combined with computational modeling, allow for a detailed assignment of spectral features related to these interactions. nih.govacs.orgnih.gov
A key indicator of hydrogen bonding is the frequency shift of the vibrational modes involving the participating atoms. In particular, the N-H stretching vibration is highly sensitive to the strength of the N-H···O interaction. Stronger hydrogen bonds lead to a weakening of the N-H covalent bond, resulting in a red shift (a shift to lower frequency) of the N-H stretching band in the IR spectrum. nih.gov
The lowering of the nitrate anion's symmetry from D3h to C2h in the solid state also has distinct spectroscopic consequences. nih.govacs.org For an isolated D3h anion, certain vibrational modes are IR-inactive. The reduction in symmetry to C2h makes these modes IR-active, leading to the appearance of additional bands in the spectrum. For DEAN, this results in an increase in the number of observable IR-active bands from three to six, providing clear evidence of the strong cation-anion interaction. nih.gov Furthermore, deuteration of the N-H group causes a predictable shift in the frequencies of the [NO3]- bands, such as a 15 cm–1 red shift of the asymmetric stretching mode, confirming the coupling between the cation and anion motions through the hydrogen bond. nih.gov
Table 2: Spectroscopic Signatures of Hydrogen Bonding in this compound
| Spectroscopic Technique | Observation | Interpretation |
|---|---|---|
| Infrared (IR) Spectroscopy | Red shift of the N-H stretching vibration. | Weakening of the N-H bond due to strong H-bonding. |
| Infrared (IR) Spectroscopy | Increase in the number of IR-active bands for the nitrate anion (from 3 to 6). | Lowering of anion symmetry from D3h to C2h due to anisotropic H-bonding. |
| Isotopic Substitution (Deuteration) | Shift in nitrate anion vibrational frequencies upon N-D substitution. | Vibrational coupling between cation and anion through the H-bond. |
| Inelastic Neutron Scattering (INS) | Distinct modes related to NH···O dynamics and alkyl chain conformations. | Provides detailed information on the dynamics and low-energy vibrations of the H-bond network. |
Mentioned Compounds
Phase Behavior and Polymorphism of Diethylammonium Nitrate
Characterization of Solid-State Polymorphs and Phase Transitions in Diethylammonium (B1227033) Nitrate (B79036)
Diethylammonium nitrate is known to exhibit at least two solid-state phases before melting. The transition between these solid polymorphs has been characterized using Differential Scanning Calorimetry (DSC) and temperature-dependent Raman spectroscopy.
DSC analysis of a powdered sample of this compound reveals a solid-solid phase transition upon heating at 60 °C. This endothermic event is associated with an enthalpy change of 7.8 kJ/mol. Further heating leads to the melting transition at 101 °C, with an associated enthalpy of 6.7 kJ/mol. Earlier investigations using Raman spectroscopy also detected the solid-solid phase transition, albeit at a slightly lower temperature of 55 °C. This difference may be attributed to variations in experimental conditions or sample preparation.
| Transition Type | Temperature (°C) | Enthalpy (kJ/mol) | Analytical Method | Reference |
|---|---|---|---|---|
| Solid-Solid | 60 | 7.8 | DSC | |
| Solid-Solid | 55 | Not Reported | Raman Spectroscopy | |
| Solid-Liquid (Melting) | 101 | 6.7 | DSC |
Influence of Temperature on Crystal Structure and Lattice Parameters
The structural arrangement of this compound has been determined for its room-temperature phase using Powder X-ray Diffraction (PXRD). This polymorph, stable below the 60 °C transition temperature, crystallizes in an orthorhombic system.
The specific crystal structure was identified to belong to the Pmmn space group. Spectroscopic data combined with computational modeling support this structural assignment. Detailed information regarding the crystal structure and lattice parameters of the high-temperature polymorph (stable above 60 °C) is not extensively documented in the available literature. Consequently, a comparative analysis of lattice parameter changes as a function of temperature across the phase transition is not fully available.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | |
| Space Group | Pmmn |
Investigation of Conformational Changes of the Diethylammonium Cation Across Different Phases
The behavior of the diethylammonium cation is integral to the crystal's structure and stability. In the solid state, the interaction between the diethylammonium cation ([N₀₀₂₂]⁺) and the nitrate anion ([NO₃]⁻) is dominated by hydrogen bonding. Spectroscopic studies, including infrared, Raman, and inelastic neutron scattering (INS), have provided unambiguous signatures of these hydrogen-bonding interactions.
These analyses reveal the specific ways the counterions are linked within the orthorhombic crystal lattice of the room-temperature phase. However, without a detailed crystal structure for the high-temperature phase, a complete understanding of the specific conformational changes the diethylammonium cation undergoes during the solid-solid phase transition remains an area for further investigation. The transition at 60 °C likely involves a significant rearrangement of these hydrogen bonds and a possible change in the cation's conformation, leading to the different crystal symmetry of the high-temperature polymorph.
Understanding Amorphous and Highly Disordered Environments of this compound
Information regarding the formation, characterization, and properties of amorphous or highly disordered states of this compound is not available in the reviewed scientific literature. Research has primarily focused on its crystalline polymorphic forms.
Diethylammonium Nitrate in Advanced Solvation Science
Solvation Mechanisms in Pure Diethylammonium (B1227033) Nitrate (B79036) as a Protic Ionic Liquid
The dominant interactions are Coulombic, as expected in an ionic liquid. acs.org However, the hydrogen-bonding environment is critical. Specifically, the N-H protons of the diethylammonium cation act as hydrogen bond donors, while the oxygen atoms of the nitrate anion serve as acceptors. This network of NH···O interactions is extensive and has significant implications for the solvent properties of DEAN. acs.org
Spectroscopic studies, particularly infrared (IR), Raman, and inelastic neutron scattering (INS) spectroscopy, coupled with computational modeling, have provided unambiguous signatures of these hydrogen-bonding interactions. acs.org These techniques reveal distinct vibrational modes associated with the NH···O dynamics, confirming the enhanced cation-anion interaction due to hydrogen bonding. acs.org The observed frequency shifts in spectroscopic analyses indicate increased force constants, which points to these stronger interactions. acs.org
Table 1: Spectroscopic Data for Diethylammonium Nitrate This table presents key vibrational frequencies observed in spectroscopic analyses of this compound, highlighting the modes sensitive to hydrogen bonding and isotopic substitution.
| Vibrational Mode | Frequency (cm⁻¹) (Normal) | Frequency (cm⁻¹) (Deuterated) | Spectroscopic Probe | Significance |
| ρ[NH₂] | ~920 | ~675 | INS | Sensitive to N-H···O interactions; shows significant red-shift upon deuteration. acs.org |
| γ[NH₂] | - | - | Raman | Coupled with skeleton stretching modes, shows frequency softening upon deuteration. acs.org |
| N-H Stretch | - | - | IR | Shows significant red-shifting upon deuteration (~400 cm⁻¹), confirming strong H-bonding. acs.org |
Solvation Properties in Binary and Ternary Mixtures Involving this compound with Molecular Solvents
The solvation properties of this compound can be extensively tuned by mixing it with molecular solvents, creating binary and ternary solutions with unique characteristics. As a protic ionic liquid, DEAN is generally considered a polar solvent, capable of solvating a combination of polar and non-polar compounds due to its ionic components and organic alkyl groups. mdpi.com PILs containing the nitrate anion, such as DEAN, have been shown to exhibit high polarity, polarizability, and hydrogen-bond donating (HBD) acidity. mdpi.comrsc.org
For instance, in mixtures with water or alcohols, the molecular solvent can compete with the nitrate anion to form hydrogen bonds with the diethylammonium cation. The solubility of solutes in these mixtures depends on a delicate balance of interactions. Studies on similar systems show that solute solubility increases with temperature, but the dissolving capacity can change non-linearly with the solvent composition. mdpi.com The nature of the molecular solvent (e.g., its polarity, protic/aprotic nature, and size) plays a crucial role in determining the final properties of the mixture. researchgate.netmdpi.com
Table 2: Kamlet-Aboud-Taft (KAT) Solvation Parameters for Protic Ionic Liquids This table provides representative KAT parameters for different classes of protic ionic liquids, illustrating the influence of the anion on solvation properties. Nitrate-based PILs like DEAN typically exhibit high values for these parameters.
| PIL Anion Class | π* (Dipolarity/Polarizability) | α (H-bond acidity) | β (H-bond basicity) |
| Nitrate | High | High | Moderate |
| Formate | Moderate-High | Moderate-High | Moderate |
| Acetate | Moderate | Moderate | High |
Source: Adapted from research on various protic ionic liquids. rsc.org
Preferential Solvation Phenomena and Micro-heterogeneity in this compound-Containing Solutions
In binary or ternary mixtures containing this compound, solutes often experience preferential solvation. This phenomenon occurs when the solvent molecules in the immediate vicinity of a solute (the cybotactic region) are not in the same proportion as in the bulk solution. researchgate.net The solute is preferentially solvated by the solvent component with which it has more favorable interactions. This can be driven by hydrogen bonding, polarity matching, or other specific solute-solvent interactions. researchgate.netresearchgate.net
The amphiphilic nature of the diethylammonium cation, with its charged head group and nonpolar ethyl tails, can lead to the formation of micro-heterogeneous structures within the liquid. researchgate.net This means the liquid is not uniform at the nanoscale. Instead, it can form distinct polar and nonpolar domains. researchgate.net In mixtures with nonpolar solvents like alkanes, the ethyl groups of the DEAN cations can aggregate to form nonpolar regions, while the charged ammonium (B1175870) heads and nitrate anions form a polar network. researchgate.net
This structural organization creates unique solvation environments. A polar solute might reside primarily within the polar domains, while a nonpolar solute would be preferentially solvated within the nonpolar domains. researchgate.net The existence of these micro-heterogeneities can be inferred from non-linear changes in solvent-sensitive spectroscopic probes (solvatochromic dyes) as the composition of the mixture is varied. researchgate.net The study of preferential solvation is crucial for understanding and predicting reaction rates and product outcomes in these complex solvent systems. nih.gov
Correlation of Solvation Dynamics with Spectroscopic and Computational Probes
Understanding the dynamics of solvation—how solvent molecules reorganize around a solute following a change like electronic excitation—is key to predicting chemical reactivity. univie.ac.at In this compound systems, this is investigated through a powerful combination of advanced spectroscopic techniques and computational simulations. acs.orgunivie.ac.at
Spectroscopic Probes: Ultrafast laser spectroscopy is a primary tool for probing solvation dynamics. univie.ac.at A fluorescent probe molecule (a dye) is introduced into the DEAN-containing solution. An ultrafast laser pulse excites the probe, changing its charge distribution. The surrounding solvent molecules then reorient themselves to stabilize this new excited state. This reorganization is monitored by observing the time-dependent shift in the probe's fluorescence, providing a direct measure of the solvent relaxation rate. univie.ac.atscispace.com Techniques like two-dimensional infrared (2D-IR) spectroscopy can also directly monitor the fluctuations in the solvent environment, offering insights into the decay of frequency correlations that report on solvation dynamics. kubarychgroup.org
The correlation between these experimental and computational approaches provides a comprehensive picture. For example, spectroscopy might reveal a multi-component solvation decay, and MD simulations can then identify the specific motions—such as the initial inertial response of the nitrate anions followed by the slower, diffusive motion of the bulkier diethylammonium cations—that correspond to each decay component. acs.orgunivie.ac.at
Diethylammonium Nitrate in Electrochemical Systems Research
Diethylammonium (B1227033) Nitrate (B79036) as an Electrolyte Component in Electrochemical Devices
Protic ionic liquids, including DEAN, are considered promising alternative electrolytes for electrochemical devices like supercapacitors and lithium-ion batteries. rsc.org Their viability as electrolytes stems from a combination of favorable properties such as inherent ionic conductivity, negligible vapor pressure, and good thermal stability. fraunhofer.de The diethylammonium cation and the nitrate anion that constitute DEAN provide mobile charge carriers, which are essential for the functioning of any electrolyte.
Ion Transport Mechanisms and Conductivity Studies within Diethylammonium Nitrate-Based Systems
The transport properties of DEAN are governed by the mobility of the diethylammonium ([Et₂NH₂]⁺) cations and nitrate (NO₃⁻) anions. The movement of these ions under an electric field is responsible for the material's electrical conductivity. acs.org Ion transport in protic ionic liquids is a complex process influenced by strong hydrogen bonding between the cation's acidic proton and the anion, as well as by van der Waals forces and Coulombic interactions. acs.org
Studies on homologous alkylammonium nitrate ionic liquids show that conductivity is heavily influenced by the structure of the cation. acs.org For instance, EAN, which has three hydrogen bond donors on its cation, exhibits different transport properties compared to DEAN, which has two. The electrical conductivity of EAN is approximately 20.28 mS/cm at 20°C. iolitec.de Detailed studies on DEAN and its mixtures have determined its conductivity and viscosity across a range of temperatures, providing essential data for its evaluation as an electrolyte. acs.org
The relationship between conductivity and viscosity in ionic liquids is often analyzed using a Walden plot, which can reveal the degree of ionicity. For many protic ionic liquids, the plot shows a deviation from the ideal line, indicating that the ions are not fully dissociated and ion pairing or aggregation occurs, which affects their transport efficiency. mdpi.com The transport number, which is the fraction of the total current carried by a specific ionic species, is a critical parameter. wikipedia.orgtaylorandfrancis.com Differences in the size and mobility of the diethylammonium cation and the nitrate anion will result in different transport numbers, affecting the electrolyte's performance and potentially leading to concentration gradients during device operation. wikipedia.org
Interactive Data Table: Comparison of Physicochemical Properties of DEAN and EAN
| Property | This compound (DEAN) | Ethylammonium (B1618946) Nitrate (EAN) | Reference |
| Cation Structure | [Et₂NH₂]⁺ | [EtNH₃]⁺ | acs.org |
| Hydrogen Bond Donors | 2 | 3 | acs.org |
| Conductivity | Data studied, varies with temp. | 20.28 mS/cm (at 20°C) | acs.orgiolitec.de |
| Viscosity | Data studied, varies with temp. | 36.5 cP (at 25°C) | acs.orgiolitec.de |
| Density | Data studied, varies with temp. | 1.26 g/cm³ (at 25°C) | acs.orgiolitec.de |
| Melting Point | ~60°C (Solid-solid transition) | 9°C | iolitec.dequb.ac.uk |
Electrochemical Reactions in this compound Media, such as Nitrate Reduction
The electrochemical window of an electrolyte is defined by the potentials at which its constituent ions oxidize or reduce. In this compound, both the cation and the anion can participate in electrochemical reactions. Of particular interest is the electrochemical nitrate reduction reaction (NO₃RR), as the nitrate anion is an inherent and abundant component of the electrolyte. rsc.org
The direct reduction of nitrate is a multi-electron transfer process that can lead to various products, including nitrite (B80452) (NO₂⁻), nitrogen (N₂), and ammonia (B1221849) (NH₃). nih.gov Studies on nitrate reduction using various electrode materials in aqueous solutions have provided fundamental insights into this reaction. For example, cyclic voltammetry studies on a copper electrode in a potassium chloride solution showed that nitrate reduction occurs with a peak potential between -1.25 V and -1.30 V (vs. Ag/AgCl). vjs.ac.vn The reaction is generally found to be irreversible. vjs.ac.vn
In non-aqueous media, such as aprotic ionic liquids, the electrochemistry of the nitrate ion has also been investigated. Research shows that the reduction of dissolved sodium nitrate or potassium nitrate in an ionic liquid electrolyte leads to the formation of nitrites and various oxides. rsc.org This demonstrates that the nitrate ion itself is electrochemically active and can be reduced in a non-aqueous, ionic environment. This intrinsic reactivity means that within a DEAN electrolyte, the nitrate anion can serve not just as a charge carrier but also as a reactant. This could be harnessed in specific applications, such as in batteries where the anion redox contributes to the storage capacity, or it could represent a limiting factor by narrowing the stable operating voltage of the electrochemical device. researchgate.net
Table: Electrochemical Reduction Data for the Nitrate Ion
| Electrode/Medium | Technique | Key Finding | Potential Range | Reference |
| Copper Electrode in aqueous KCl | Cyclic Voltammetry | Irreversible reduction of NO₃⁻ to NO₂⁻ | Peak at -1.25 to -1.30 V vs. Ag/AgCl | vjs.ac.vn |
| Platinum Microelectrode in [C₂mim][NTf₂] | Cyclic Voltammetry | Reduction of dissolved NaNO₃/KNO₃ | Formation of oxides, peroxides, and nitrites observed | rsc.org |
| Nickel Nanoparticle Cathode in Molten Nitrate | Galvanostatic Cycling | Reversible reduction of NO₃⁻ to NO₂⁻ and Li₂O | Discharge plateau at ~1.75 V | researchgate.net |
Interfacial Phenomena in this compound-Based Electrolytes for Advanced Applications
The interface between the electrolyte and the electrode is where charge transfer and electrochemical reactions occur, and its structure is critical to the performance of any electrochemical device. When a DEAN-based electrolyte is in contact with an electrode, an electric double layer (EDL) forms. echemi.com This layer consists of an arrangement of diethylammonium cations and nitrate anions at the electrode surface to balance its charge.
Molecular dynamics simulations and first-principles calculations have shown that protic ionic liquids form distinct interfacial structures compared to their aprotic counterparts. rsc.orgresearchgate.net The structure is influenced by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces between the ions and the electrode surface. rsc.org At a graphite (B72142) surface, for instance, PILs can exhibit a nanoscale segregation into different domains, creating a highly heterogeneous interface. researchgate.net The structure of the EDL in organic electrolytes often involves strong layering of ions, with alternating cation- and anion-rich layers extending several nanometers into the bulk liquid. nih.govresearchgate.net
In the context of batteries, the formation of a stable solid electrolyte interphase (SEI) on the anode is crucial for long-term cycling. The composition of the electrolyte plays a direct role in the chemistry of the SEI. Nitrate-based additives have been shown to be effective in forming a robust SEI rich in components like Li₃N, which can improve ion transport kinetics and suppress dendrite growth in lithium metal batteries. researchgate.net Given that nitrate is an integral part of DEAN, its decomposition at negative potentials could contribute to the in-situ formation of a protective SEI layer, a key consideration for advanced battery applications. rsc.org The specific interactions of the diethylammonium cation and nitrate anion at the interface will ultimately dictate the stability and ionic conductivity of this interphasial region. rsc.org
Atmospheric Chemistry and Environmental Relevance of Diethylammonium Nitrate
Formation Pathways of Diethylammonium (B1227033) Nitrate (B79036) in Atmospheric Aerosols
The primary formation pathway of diethylammonium nitrate in the atmosphere is the acid-base reaction between gas-phase diethylamine (B46881) and nitric acid. copernicus.org Diethylamine is introduced into the atmosphere from various sources, including industrial processes, agricultural activities, and biomass burning. Nitric acid is a common atmospheric acid formed from the oxidation of nitrogen oxides (NOx), which are pollutants from combustion processes.
The reaction can be represented as follows:
(C₂H₅)₂NH (g) + HNO₃ (g) ⇌ (C₂H₅)₂NH₂⁺NO₃⁻ (p)
This reaction leads to the formation of this compound as a particle-phase salt. copernicus.org The formation of this aminium nitrate salt occurs upon the injection of the amine into an environment where nitric acid is present. copernicus.org
Theoretical calculations have been employed to estimate the equilibrium constants for the reactions of amines with nitric acid. These calculations, supported by molecular dynamics simulations for estimating entropies of formation for alkylammonium nitrate salts, indicate that the dissociation equilibrium constant for this compound is sufficiently low to permit its formation in the atmosphere. copernicus.org This holds true even in the presence of ammonia (B1221849), which also reacts with nitric acid and is often present in much higher concentrations in the atmosphere. copernicus.org
Atmospheric Partitioning and Gas-Particle Equilibria of this compound
The atmospheric partitioning of this compound refers to its distribution between the gas and particle phases. This equilibrium is crucial for determining its atmospheric lifetime and its impact on aerosol properties. The partitioning is governed by the thermodynamic properties of the compound, including its volatility, as well as ambient conditions such as temperature and relative humidity.
The equilibrium between gas-phase diethylamine and nitric acid and particle-phase this compound is dynamic. copernicus.org As the parent amine (diethylamine) is consumed through other atmospheric reactions, the equilibrium can shift, leading to the repartitioning of the this compound from the particle phase back to the gas phase. copernicus.org
The partitioning of nitrate and ammonium (B1175870) between the gas and particulate phases is influenced by temperature, with higher temperatures favoring the gas phase. ucar.edu While specific studies on the detailed partitioning of this compound are part of broader investigations into aminium salts, the general principles of gas-particle partitioning for semi-volatile compounds apply. The volatility of this compound will dictate its preference for the particle phase, with lower volatility leading to a higher fraction in the aerosol phase.
Contribution of this compound to Secondary Organic Aerosol Formation
Secondary organic aerosols (SOAs) are formed in the atmosphere through the transformation of volatile organic compounds into lower volatility products that can partition into the aerosol phase. This compound, as a product of the reaction between diethylamine and nitric acid, directly contributes to the mass of secondary aerosols. copernicus.org
Studies on various aliphatic amines have shown that they form aerosols when photooxidized in the presence of NOx. copernicus.org The majority of the aerosol mass during peak growth in these experiments consists of aminium nitrate salts. copernicus.org This indicates that the formation of this compound is a component of secondary aerosol formation.
It is important to distinguish between the direct contribution of the salt to aerosol mass and the formation of non-salt organic aerosol. Research indicates that for secondary amines like diethylamine, the primary contribution to aerosol mass is through the formation of the aminium nitrate salt itself. copernicus.org The formation of significant non-salt organic aerosol from the oxidation of secondary amines is less pronounced compared to tertiary amines. copernicus.org
Interplay with Other Atmospheric Species (e.g., ammonia, nitric acid) in Aerosol Chemistry
The atmospheric chemistry of this compound is intrinsically linked with the presence and reactions of other atmospheric species, most notably ammonia and nitric acid.
Competition with Ammonia:
Ammonia (NH₃) is a key atmospheric base that readily reacts with nitric acid (HNO₃) to form ammonium nitrate (NH₄NO₃), a major component of inorganic atmospheric aerosols. copernicus.org Diethylamine competes with ammonia for available nitric acid. copernicus.org
(C₂H₅)₂NH + HNO₃ ⇌ (C₂H₅)₂NH₂⁺NO₃⁻ NH₃ + HNO₃ ⇌ NH₄⁺NO₃⁻
Despite the typically higher atmospheric concentrations of ammonia, the formation of this compound can still occur due to its favorable thermodynamic properties. copernicus.org The relative amounts of diethylamine and ammonia, along with temperature and humidity, will determine the extent to which each aminium salt is formed.
Influence of Nitric Acid Availability:
The formation of this compound is directly dependent on the concentration of nitric acid. In environments with high NOx emissions and subsequent nitric acid production, the potential for this compound formation is enhanced. The presence of nitric acid is a prerequisite for the formation of the aminium nitrate salt upon the introduction of diethylamine into the atmosphere. copernicus.org
Diethylammonium Nitrate in Organic Synthesis and Catalysis Research
Diethylammonium (B1227033) Nitrate (B79036) as a Reagent or Intermediate in Chemical Synthesis
While primarily investigated for its catalytic and solvent properties, diethylammonium nitrate can also participate as a reagent or intermediate in specific chemical syntheses. Its bifunctional nature, comprising a proton-donating cation and a nitrate anion, allows it to play a direct role in the formation of new chemical bonds.
One area of exploration is in multicomponent reactions, where the components of this compound can be incorporated into the final product. For instance, in the synthesis of certain nitrogen-containing heterocycles, the diethylammonium cation can act as a source of the diethylamino group, while the nitrate anion can participate in oxidation or nitration steps under specific conditions.
Research in this area is still developing, and detailed studies outlining the broad applicability of this compound as a direct reagent are emerging. The following table summarizes the potential roles of this compound as a reagent in organic synthesis.
| Reaction Type | Role of this compound | Potential Products |
| Multicomponent Reactions | Source of diethylamino group and/or nitrate | Nitrogen-containing heterocycles |
| Nitration Reactions | Nitrating agent (under activation) | Nitroaromatic compounds |
| Oxidation Reactions | Oxidant (under specific conditions) | Carbonyl compounds, etc. |
Exploration of this compound as a Reaction Medium or Catalyst in Organic Transformations
The application of this compound as a green and reusable reaction medium or catalyst is a significant area of research. Its ionic liquid nature provides a unique environment for organic reactions, often leading to enhanced reaction rates and selectivities.
A notable analogue, ethylammonium (B1618946) nitrate (EAN), has been successfully employed as a solvent and catalyst in Knoevenagel condensation reactions. rsc.orgscite.airesearchgate.net These reactions, which involve the condensation of aldehydes or ketones with active methylene (B1212753) compounds, proceed efficiently in EAN at room temperature, often without the need for an additional catalyst. researchgate.net Given the structural similarity, this compound is expected to exhibit comparable efficacy in promoting such transformations. The diethylammonium cation can act as a proton source to activate the carbonyl group, while the nitrate anion can act as a weak base to facilitate the deprotonation of the active methylene compound.
The Biginelli reaction, a multicomponent reaction for the synthesis of dihydropyrimidinones, is another area where this compound could serve as an effective catalyst. wikipedia.orgjetir.orgorganic-chemistry.orgresearchgate.netnih.gov The reaction mechanism often involves an acid-catalyzed condensation step, where the protonated diethylamine (B46881) could play a crucial role. wikipedia.org
Furthermore, the Henry reaction, or nitroaldol reaction, which is a base-catalyzed carbon-carbon bond-forming reaction, has been shown to be catalyzed by diethylamine. sciencemadness.orgresearchgate.netredalyc.org This suggests that this compound could also be a viable catalyst, with the diethylammonium cation potentially modulating the basicity and reactivity of the system.
The following table provides a summary of organic reactions where this compound is being explored as a reaction medium or catalyst, with findings often inferred from studies on similar compounds like ethylammonium nitrate.
| Reaction | Substrates | Product | Catalyst/Medium | Conditions | Yield (%) |
| Knoevenagel Condensation | Aromatic Aldehydes, Active Methylene Compounds | Arylidene Compounds | Ethylammonium Nitrate | Room Temperature | High |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones | This compound (potential) | - | - |
| Henry Reaction | Aldehyde/Ketone, Nitroalkane | β-Nitro Alcohols | Diethylamine (related) | - | Good |
Mechanistic Studies of Reactions Utilizing this compound Components or Analogues
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of this compound. Mechanistic studies often focus on the distinct roles of the diethylammonium cation and the nitrate anion in the catalytic cycle.
In condensation reactions like the Knoevenagel and Biginelli reactions, the diethylammonium cation is believed to act as a Brønsted acid, activating the carbonyl group of the aldehyde or ketone by protonation. wikipedia.orgnih.gov This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the carbanion generated from the active methylene compound. The nitrate anion, being a weak base, can assist in the initial deprotonation of the active methylene compound, thus participating in the catalytic cycle.
Theoretical studies on the gas-phase reactions of N-nitrosodiethylamine with nitrate radicals have provided insights into the reactivity of the diethylamino moiety. nih.gov These studies, based on computational calculations, predict the formation of corresponding imines as the primary products. While not a direct study of this compound in solution-phase synthesis, this research offers valuable information on the intrinsic reactivity of the diethylamino group in the presence of nitrate species.
Furthermore, investigations into the photocatalytic degradation of protonated amines have shed light on the role of the protonated state in radical reactions. researchgate.net The deprotonated neutral species of amines were found to degrade more rapidly than their protonated counterparts, indicating that the protonation state significantly influences the reaction pathway. This has implications for understanding the reactivity of the diethylammonium cation in various chemical environments.
The mechanism of reactions involving this compound is often elucidated through a combination of kinetic studies, spectroscopic analysis, and computational modeling. The following table outlines the proposed mechanistic roles of the components of this compound in different reaction types.
| Reaction Type | Role of Diethylammonium Cation | Role of Nitrate Anion | Key Mechanistic Steps |
| Knoevenagel Condensation | Brønsted Acid (Carbonyl Activation) | Weak Base (Deprotonation) | Protonation of carbonyl, Deprotonation of active methylene, Nucleophilic attack, Dehydration |
| Biginelli Reaction | Brønsted Acid (Iminium Ion Formation) | Counter-ion | Formation of N-acyliminium ion, Nucleophilic addition of enol, Cyclization and dehydration |
| Henry Reaction | Modulator of Basicity | Counter-ion | Deprotonation of nitroalkane, Nucleophilic attack on carbonyl, Protonation of alkoxide |
Future Directions and Emerging Paradigms in Diethylammonium Nitrate Research
Integration of Advanced Experimental Techniques for in situ and Operando Studies of Diethylammonium (B1227033) Nitrate (B79036) Systems
A critical frontier in understanding the behavior of diethylammonium nitrate lies in the ability to probe its properties and reactions under real-time, operational conditions. The integration of advanced experimental techniques for in situ (in the original place) and operando (under working conditions) studies is paramount. These methods provide a dynamic picture of the molecular interactions, structural changes, and chemical transformations that govern the functionality of DEAN in various applications.
Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can offer real-time insights into the vibrational modes of the diethylammonium and nitrate ions, revealing details about hydrogen bonding, ion pairing, and conformational changes during processes like catalysis or electrochemical reactions. nih.gov For instance, monitoring the N-H stretching vibrations can provide direct evidence of proton transfer dynamics, a key feature of protic ionic liquids.
Operando X-ray photoelectron spectroscopy (XPS) is another powerful tool that can be employed to study the elemental composition and chemical states at the interfaces of DEAN with solid surfaces, such as electrodes in an electrochemical cell. rsc.orgionike.com This can elucidate the formation of electric double layers and the mechanisms of charge transfer. Furthermore, techniques like scanning electrochemical microscopy (SECM) can provide spatially resolved information on the reactivity of DEAN at electrode surfaces, which is crucial for understanding its role in electrocatalysis, including processes like the nitrate reduction reaction.
The application of neutron scattering techniques, which are particularly sensitive to the position of hydrogen atoms, can provide unparalleled detail on the structure and dynamics of the hydrogen-bonded network in DEAN under various conditions of temperature, pressure, and confinement.
Synergistic Application of Computational Chemistry and Experimental Characterization for Predictive Modeling
The synergy between computational chemistry and experimental characterization is a powerful paradigm for accelerating the discovery and design of new materials and processes involving this compound. By combining experimental data with theoretical models, researchers can develop predictive models that can forecast the properties and behavior of DEAN under a wide range of conditions, thereby reducing the need for extensive and time-consuming empirical studies.
Quantum chemical calculations, such as density functional theory (DFT), can be employed to study the electronic structure and spectroscopic properties of DEAN. A recent study combined infrared, Raman, and inelastic neutron scattering spectroscopy with DFT calculations to provide unambiguous spectroscopic signatures of the hydrogen-bonding interactions in solid this compound. ionike.com This integrated approach allows for a more accurate interpretation of experimental spectra and a deeper understanding of the fundamental interactions within the material.
The future of this field lies in the development of more sophisticated and accurate force fields for MD simulations and the application of machine learning algorithms to analyze large datasets from both experiments and simulations. researchgate.net This will enable the creation of robust predictive models that can guide the rational design of DEAN-based systems with tailored properties for specific applications.
Design of Next-Generation Functional Materials Based on this compound Structures and Interactions
The unique properties of this compound, such as its protic nature, hydrogen-bonding capabilities, and ionic conductivity, make it a promising building block for the design of next-generation functional materials. By understanding and controlling the structure and interactions of DEAN at the molecular level, it is possible to create materials with tailored functionalities for a wide range of applications.
One of the most promising areas is the development of advanced polymer electrolyte membranes (PEMs) for fuel cells. rsc.orgacs.org Protic ionic liquids like DEAN can serve as proton conductors in PEMs, enabling operation at higher temperatures and under anhydrous conditions, which can improve the efficiency and durability of the fuel cell. rsc.org The design of these materials involves incorporating DEAN into a polymer matrix, where the interactions between the ionic liquid and the polymer chains are crucial for achieving high proton conductivity and good mechanical stability.
DEAN also has potential as an energetic material, and its properties can be tuned by modifying its structure or by forming co-crystals with other energetic compounds. researchgate.net The design of new energetic materials based on DEAN aims to achieve a balance between high performance and low sensitivity to stimuli such as impact and friction.
Furthermore, the solvent properties of DEAN can be exploited in the synthesis of novel materials. Its ability to dissolve a wide range of organic and inorganic compounds, coupled with its role as a catalyst or reaction medium, opens up new possibilities for green and sustainable chemical processes.
Addressing Grand Challenges in Energy, Environment, and Materials Science through this compound Research
Research into this compound and related protic ionic liquids has the potential to contribute to solving some of the world's most pressing "Grand Challenges" in the fields of energy, environment, and materials science.
In the energy sector , DEAN can play a significant role in the development of cleaner and more efficient energy conversion and storage technologies. As mentioned, its application in high-temperature PEM fuel cells is a key area of research. taylorandfrancis.com Additionally, protic ionic liquids are being explored as electrolytes in batteries and supercapacitors, and as thermal energy storage materials due to their favorable thermal properties. nih.govrsc.orgresearchgate.net
From an environmental perspective , DEAN-based materials offer promising solutions for carbon capture and utilization. The amine functionality in the diethylammonium cation can react with CO2, and researchers are exploring the use of protic ionic liquids as efficient and reversible absorbents for CO2 from industrial flue gases. rsc.orgacs.orgdtu.dknih.gov Furthermore, the nitrate anion itself is a widespread water pollutant, and DEAN can be studied as a model compound in the development of electrochemical methods for nitrate remediation. mdpi.comnih.gov Protic ionic liquids are also being investigated as environmentally friendly solvents and catalysts for various chemical reactions, contributing to the principles of green chemistry. researchgate.netrsc.org
In materials science , the tunability of the properties of DEAN through chemical modification of the cation and anion allows for the creation of a vast library of materials with diverse functionalities. This "designer solvent" approach enables the rational design of materials for applications ranging from catalysis and synthesis to lubrication and surface modification. The fundamental understanding of the structure-property relationships in DEAN will continue to drive innovation in the development of advanced materials with unprecedented capabilities.
| Technique | Information Gained | Relevance to DEAN Research |
| In situ FTIR/Raman Spectroscopy | Real-time vibrational modes, hydrogen bonding, ion pairing | Understanding proton transfer dynamics and reaction mechanisms. |
| Operando XPS | Elemental composition and chemical states at interfaces | Elucidating electric double layer formation and charge transfer. |
| SECM | Spatially resolved electrochemical activity | Mapping reactivity at electrode surfaces for electrocatalysis studies. |
| Neutron Scattering | Structure and dynamics of hydrogen-bonded networks | Detailed understanding of the fundamental structure of DEAN. |
Table 1: Advanced Experimental Techniques for in situ and Operando Studies of this compound. This table summarizes key techniques and their potential contributions to understanding DEAN under operational conditions.
| Modeling Approach | Key Capabilities | Application to DEAN |
| Molecular Dynamics (MD) | Simulates atomistic motion and interactions | Predicts bulk properties like density, viscosity, and conductivity. |
| Density Functional Theory (DFT) | Calculates electronic structure and spectroscopic properties | Interprets experimental spectra and elucidates bonding. |
| Machine Learning | Analyzes large datasets to identify patterns and build predictive models | Accelerates the discovery of new DEAN-based materials with desired properties. |
Table 2: Synergistic Computational and Experimental Approaches for Predictive Modeling of this compound. This table highlights the interplay between different modeling techniques and their application to DEAN research.
| Functional Material | Design Principle | Potential Application |
| Polymer Electrolyte Membranes | Incorporating DEAN into a polymer matrix to facilitate proton transport. | High-temperature fuel cells. |
| Energetic Materials | Tuning the structure and composition of DEAN-based formulations. | Advanced explosives and propellants. |
| Catalytic Systems | Utilizing DEAN as a solvent and/or catalyst with tunable acidity. | Green and sustainable chemical synthesis. |
Table 3: Design of Next-Generation Functional Materials Based on this compound. This table outlines the design strategies and potential applications of DEAN-based functional materials.
| Grand Challenge | Contribution of DEAN Research |
| Energy | Development of advanced fuel cells, batteries, and thermal energy storage materials. |
| Environment | Creation of efficient CO2 capture technologies and methods for nitrate remediation. |
| Materials Science | Design of novel materials with tailored properties for a wide range of applications. |
Table 4: Addressing Grand Challenges through this compound Research. This table summarizes the potential impact of DEAN research on major global challenges.
Q & A
Q. What are the standard methods for synthesizing and purifying diethylammonium nitrate (DEAN) for laboratory use?
DEAN is typically synthesized via acid-base neutralization between diethylamine and nitric acid. Key steps include:
- Neutralization : Mix equimolar amounts of diethylamine and nitric acid under controlled cooling to manage exothermicity.
- Solvent Evaporation : Remove water under reduced pressure to isolate the ionic liquid.
- Purification : Recrystallize from ethanol or use vacuum drying to eliminate residual solvents .
Validation : Confirm purity via ion chromatography (IC) or conductometric titration to ensure stoichiometric equivalence of cations and anions.
Q. How can spectroscopic techniques (e.g., IR, Raman) be employed to characterize DEAN’s structural properties?
- Infrared (IR) Spectroscopy : Identify N–H stretching (3355 cm⁻¹) and nitrate symmetric stretching (1365 cm⁻¹) modes to confirm hydrogen-bonding between [NH]⁺ and [NO₃]⁻ .
- Raman Spectroscopy : Resolve nitrate bending modes (1470 cm⁻¹) and alkyl chain vibrations (2845 cm⁻¹) to assess conformational flexibility .
Best Practice : Compare spectra with deuterated analogs (e.g., [ND₂][NO₃]) to isolate hydrogen-bonding contributions .
Q. What role does DEAN play as a protic ionic liquid (PIL) in organic synthesis?
DEAN acts as both solvent and catalyst in reactions like Diels-Alder cycloadditions due to its:
- Hydrogen-bond donor (HBD) capacity : Stabilizes transition states via NH···O interactions.
- Low volatility : Enables high-temperature reactions without solvent loss.
Methodology : Optimize reaction yields by tuning DEAN’s acidity (via water content) and monitoring kinetics with GC-MS .
Advanced Research Questions
Q. How do hydrogen-bonding networks in DEAN influence its physicochemical properties, and how can these be probed experimentally?
DEAN’s properties (e.g., viscosity, melting point) depend on NH···O hydrogen-bond strength. Advanced methods include:
- Inelastic Neutron Scattering (INS) : Quantify low-frequency modes (< 500 cm⁻¹) associated with H-bond dynamics and alkyl chain conformers .
- Computational Modeling : Use density functional theory (DFT) to map potential energy surfaces and correlate with experimental INS/Raman data .
Key Insight : Stronger H-bonds reduce ionic mobility, increasing viscosity but enhancing thermal stability.
Q. What are the mechanistic implications of DEAN’s role in atmospheric aerosol formation?
DEAN forms via gas-phase reactions between diethylamine and nitric acid: Equilibrium Analysis : Calculate dissociation constants (K) using molecular dynamics (MD) simulations. DEAN’s low K (\sim10⁻¹⁰) favors aerosol nucleation even in ammonia-rich environments . Field Validation : Deploy aerosol mass spectrometers (AMS) to detect DEAN in particulate matter (PM2.5) and correlate with nitrate speciation models .
Q. How can DEAN’s catalytic efficiency be optimized in asymmetric synthesis?
- Acidity Tuning : Adjust DEAN’s proton activity by adding co-solvents (e.g., water) or modifying alkyl chain length.
- Substrate Screening : Test DEAN with sterically hindered dienophiles (e.g., nitroaromatics) to assess regioselectivity .
Data Analysis : Use multivariate regression to link reaction yields with DEAN’s Kamlet-Taft parameters (α, β, π*).
Q. What are the risks of nitrosamine formation in DEAN-containing systems, and how can these be mitigated?
Risk Assessment : Nitrate ions in DEAN may react with amines under acidic/thermal conditions to form carcinogenic nitrosamines.
Q. What analytical challenges arise when quantifying DEAN in complex environmental matrices?
- Interference Management : Differentiate DEAN from ammonium nitrate using ion-pair chromatography (IPC) with suppressed conductivity detection .
- Sample Preparation : Extract DEAN from aerosols via sonication in Milli-Q water and filter through 0.45 µm membranes to remove particulates .
Methodological Best Practices
Q. How should researchers address discrepancies in DEAN’s reported thermodynamic properties (e.g., dissociation constants)?
Q. What protocols ensure safe handling of DEAN in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves (EN 374 compliant) and fume hoods to prevent dermal/ inhalation exposure .
- Waste Disposal : Neutralize DEAN with dilute NaOH before disposal to prevent nitrate contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
